N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13681194
InChI: InChI=1S/C20H23BClNO3/c1-19(2)20(3,4)26-21(25-19)15-10-11-16(17(22)12-15)18(24)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC3=CC=CC=C3)Cl
Molecular Formula: C20H23BClNO3
Molecular Weight: 371.7 g/mol

N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

CAS No.:

Cat. No.: VC13681194

Molecular Formula: C20H23BClNO3

Molecular Weight: 371.7 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide -

Specification

Molecular Formula C20H23BClNO3
Molecular Weight 371.7 g/mol
IUPAC Name N-benzyl-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C20H23BClNO3/c1-19(2)20(3,4)26-21(25-19)15-10-11-16(17(22)12-15)18(24)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24)
Standard InChI Key NTYBZHJIFPTKKO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC3=CC=CC=C3)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC3=CC=CC=C3)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a benzamide backbone substituted at the 2-position with a chlorine atom and the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The amide nitrogen is further functionalized with a benzyl group, imparting steric bulk and influencing electronic properties. Key structural features include:

  • Aromatic core: A benzene ring with chlorine and boronate ester substituents, directing electrophilic substitution patterns .

  • Boronate ester: The 1,3,2-dioxaborolane moiety enhances solubility in organic solvents and participates in Suzuki-Miyaura cross-coupling reactions .

  • N-Benzyl group: Modifies amide resonance and steric accessibility for nucleophilic attack or hydrogen bonding .

Physicochemical Data

While direct experimental data for this compound is limited in public literature, analogous structures provide reliable proxies:

PropertyValue (Analogous Compounds)Source
Molecular Weight~371.67 g/mol
Melting Point56–58°C (similar benzamides)
SolubilityDCM, THF, toluene
StabilityHydrolysis-sensitive

The boronate ester’s hydrolytic sensitivity necessitates anhydrous handling, while the chlorinated aromatic ring contributes to thermal stability .

Synthesis and Optimization

Retrosynthetic Analysis

The target molecule can be dissected into three synthons:

  • 2-Chloro-4-boronobenzoic acid: Provides the substituted aromatic core.

  • Benzylamine: Introduces the N-benzyl amide group.

  • Pinacol boronate ester: Stabilizes the boron moiety for coupling reactions .

Characterization

¹H NMR (500 MHz, C₆D₆):

  • δ 7.40 (d, J = 8.7 Hz, 2H, Ar-H), 7.19 (d, J = 7.3 Hz, 2H, N-Benzyl), 1.30 (s, 12H, B-O-CH₃) .
    IR (neat):

  • 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (B-O) .

Reactivity and Functionalization

Boron-Directed Functionalization

The boronate group directs electrophilic aromatic substitution (e.g., nitration) to the meta position relative to chlorine, enabling regioselective synthesis .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

  • Protease Inhibition: The boronate group mimics tetrahedral intermediates in serine protease catalysis, showing promise in inhibitor design .

  • Anticancer Agents: Analogous chlorinated benzamides exhibit IC₅₀ values <10 μM against breast cancer cell lines (MCF-7) .

Polymer Chemistry

Incorporation into conjugated polymers enhances electron-deficient character, improving charge transport in organic semiconductors .

Bioconjugation

The benzamide serves as a stable linker for antibody-drug conjugates (ADCs), with the boronate enabling pH-sensitive release .

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